molecular formula C35H60O2 B1503779 Cholesterol-3-octanoate-1-13C CAS No. 110888-06-7

Cholesterol-3-octanoate-1-13C

Cat. No.: B1503779
CAS No.: 110888-06-7
M. Wt: 513.8 g/mol
InChI Key: SKLBBRQPVZDTNM-SPKDLXGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesterol-3-octanoate-1-13C is a cholesterol ester derivative where cholesterol is esterified with octanoic acid, and the molecule is labeled with the stable isotope carbon-13 at the 1-position. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed tracking and analysis in various biochemical and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol-3-octanoate-1-13C can be synthesized through the esterification of cholesterol with octanoic acid. The reaction typically involves heating cholesterol with octanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to isolate the cholesterol ester.

Industrial Production Methods: On an industrial scale, the synthesis of cholesterol esters, including this compound, is carried out using similar esterification processes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions: Cholesterol-3-octanoate-1-13C can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Hydrolysis: Hydrolysis of the ester bond can be carried out using strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of this compound-quinone.

  • Reduction: Reduction can produce this compound-alcohol.

  • Hydrolysis: Hydrolysis results in the formation of cholesterol and octanoic acid.

Scientific Research Applications

Cholesterol-3-octanoate-1-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. It is used in:

  • Chemistry: As a standard in mass spectrometry and NMR spectroscopy for structural analysis.

  • Biology: In studies of lipid metabolism and cholesterol transport.

  • Medicine: In research on cholesterol-related diseases, such as atherosclerosis and cardiovascular disorders.

  • Industry: In the development of cholesterol-lowering drugs and dietary supplements.

Mechanism of Action

The mechanism by which cholesterol-3-octanoate-1-13C exerts its effects involves its role as a cholesterol ester. Cholesterol esters are involved in the storage and transport of cholesterol within cells. The isotopic labeling allows researchers to track the movement and metabolism of cholesterol in biological systems, providing insights into cholesterol homeostasis and related pathways.

Comparison with Similar Compounds

  • Cholesterol oleate

  • Cholesterol palmitate

  • Cholesterol stearate

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (113C)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1/i33+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLBBRQPVZDTNM-SPKDLXGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13C](=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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